Modified nucleosides like N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)aminopropyl cytidine serve as critical building blocks in de novo oligonucleotide synthesis. This phosphoramidite monomer (CAS 165381-54-4) enables the precise incorporation of functionalized cytidine analogs into synthetic oligonucleotides, enhancing target-binding affinity and nuclease resistance. Such modifications are foundational to developing antisense therapies, siRNA constructs, and diagnostic probes, where backbone and nucleobase alterations mitigate rapid enzymatic degradation—a major limitation of natural oligonucleotides in therapeutic contexts [3] [4]. For example, the 2'-O-aminopropyl modification with N3-trifluoroacetyl protection improves RNA-binding properties while maintaining compatibility with solid-phase synthesis protocols .
The development of N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)aminopropyl cytidine reflects decades of innovation in protective group chemistry. Early oligonucleotide synthesis relied on base-labile protections (e.g., benzoyl for adenine/cytosine), which necessitated harsh deprotection conditions causing chain degradation. The introduction of orthogonal protection—combining acid-labile 5'-O-DMTr (dimethoxytrityl), base-labile N4-benzoyl, and transiently stable N3-trifluoroacetyl—enabled sequential deprotection without side reactions. The trifluoroacetyl group (N3-TFAc) represents a strategic advance: it withstands acidic DMTr removal yet cleaves rapidly under mild basic conditions (e.g., ammonia/MeOH), minimizing phosphodiester backbone damage [7]. This multi-layered approach is now standard for synthesizing sensitive oligonucleotide analogs.
The N4-benzoyl and N3-trifluoroacetyl groups in this cytidine derivative address distinct stability challenges:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4